molecular formula C27H29NO10 B138715 4'-Epi-daunorubicin CAS No. 57918-24-8

4'-Epi-daunorubicin

Cat. No. B138715
CAS RN: 57918-24-8
M. Wt: 527.5 g/mol
InChI Key: STQGQHZAVUOBTE-RPDDNNBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Epi-daunorubicin is a new anthracycline drug that exhibits promising activity toward multidrug-resistant cancer cells . It is a stereoisomer of daunorubicin, in which the hydroxyl group of doxorubicin is inverted at position 4’ .


Synthesis Analysis

The production of 4’-epidaunorubicin has been achieved by metabolic engineering of Streptomyces coeruleorubidus strain SIPI-1482 . The dnmV gene in the biosynthetic pathway of TDP-L-daunosamine was disrupted, and the daunorubicin biosynthetic pathway was reconstituted by introducing dnmV . Further, aveBIV from S. avermitilis, oleU from S. antibiotics, and novS from S. niveus were introduced into the dnmV-blocked mutant . The SIPI-1482 dnmV::aveBIV mutant could produce 4’-epidaunorubicin instead of daunorubicin .


Molecular Structure Analysis

The molecular formula of 4’-Epi-daunorubicin is C27H29NO10 . The IUPAC name is (7S,9S)-9-acetyl-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione .


Physical And Chemical Properties Analysis

The molecular weight of 4’-Epi-daunorubicin is 527.5 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Production through Metabolic Engineering

The production of 4’-Epi-daunorubicin has been achieved through metabolic engineering of Streptomyces coeruleorubidus strain SIPI-1482 . The genetically engineered strain could produce 4’-Epi-daunorubicin instead of daunorubicin . This suggests that metabolic engineering is a powerful tool to produce novel hybrid antibiotics and a good alternative to chemical synthesis .

Production by Genetically Engineered Strains

A fermentation method has been developed for Streptomyces peucetius , which normally produces the anthracycline antibiotics, doxorubicin and daunorubicin . By introducing the heterologous Streptomyces avermitilis avrE or Saccharopolyspora eryBIV genes into an S. peucetius dnmV mutant blocked in the biosynthesis of daunosamine, the deoxysugar component of these antibiotics, 4’-epimeric anthracyclines are formed .

Anti-Tumor Applications

4’-Epi-daunorubicin is a key intermediate in epirubicin chemical synthesis . Epirubicin and doxorubicin are important and widely used drugs that are effective in the treatment of breast carcinoma and myelogenous leukemia .

Lower Side Effects

Epirubicin, which has a C-4 epi-hydroxyl group of doxorubicin aglycon, has a comparable efficacy with doxorubicin but lower side effects .

Biosynthetic Pathway

The biosynthetic pathway of thymidine diphospho (TDP)-L-daunosamine, aglycon of daunorubicin, involves a cluster of dnm genes, among which the dnmV gene product reduces the C-4 ketone to a hydroxyl group . Replacement of dnmV with other genes whose products reduce C-4 ketone to an epi-hydroxy group might switch the metabolic flux from daunorubicin to 4’-epidaunorubicin in the daunorubicin-producing strain .

Combinatorial Biosynthesis

This method demonstrates that valuable hybrid antibiotics can be made by combinatorial biosynthesis with bacterial deoxysugar biosynthesis genes .

Mechanism of Action

properties

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,22-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQGQHZAVUOBTE-RPDDNNBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206629
Record name 4'-Epi-daunorubicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Epi-daunorubicin

CAS RN

57918-24-8
Record name Epidaunorubicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57918-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Epi-daunorubicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057918248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Epi-daunorubicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57918-24-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPIDAUNORUBICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST2WDK731R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Epi-daunorubicin
Reactant of Route 2
Reactant of Route 2
4'-Epi-daunorubicin
Reactant of Route 3
Reactant of Route 3
4'-Epi-daunorubicin
Reactant of Route 4
4'-Epi-daunorubicin
Reactant of Route 5
4'-Epi-daunorubicin
Reactant of Route 6
Reactant of Route 6
4'-Epi-daunorubicin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.